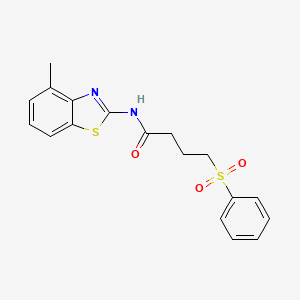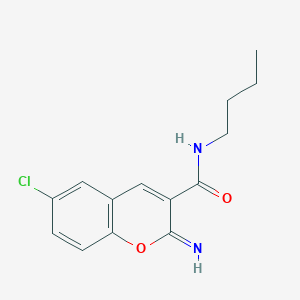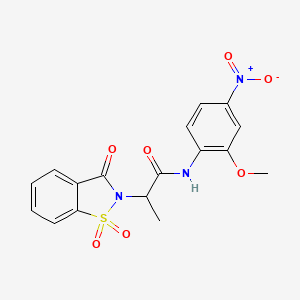
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, commonly referred to as 4-MBCA, is an organic compound with a wide range of applications in scientific research. It is a derivative of 4-methylbenzenesulfonamide, which is a benzene-based sulfonamide. 4-MBCA is a white solid and has a melting point of approximately 143°C. It is soluble in water, alcohol, and other organic solvents.
科学研究应用
4-MBCA is used in scientific research, primarily in the field of medicinal chemistry. It is used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and of the enzyme cyclooxygenase-2. It is also used in the synthesis of compounds that have potential applications in cancer therapy, as well as compounds with potential anti-inflammatory and antifungal activity.
作用机制
4-MBCA acts as an inhibitor of the enzyme acetylcholinesterase. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to an increase in the activity of the cholinergic system.
Biochemical and Physiological Effects
The effects of 4-MBCA on the body depend on the dose and route of administration. In general, 4-MBCA has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine in the synapse. This can lead to increased activity of the cholinergic system, resulting in increased alertness, improved cognitive function, and increased muscle strength.
实验室实验的优点和局限性
The main advantage of using 4-MBCA in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-MBCA in laboratory experiments is that it is a relatively weak inhibitor of acetylcholinesterase, meaning that higher concentrations may be required for the desired effect.
未来方向
There are a number of potential future directions for research involving 4-MBCA. These include further exploration of its potential applications in cancer therapy, as well as its potential as an anti-inflammatory and antifungal agent. Additionally, further research into the mechanism of action of 4-MBCA and its effects on the cholinergic system could lead to more effective treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further research into the synthesis of 4-MBCA could lead to more efficient and cost-effective methods of production. Finally, further research into the pharmacokinetics and pharmacodynamics of 4-MBCA could lead to improved drug delivery systems and more effective treatments.
合成方法
4-MBCA can be synthesized from 4-methylbenzenesulfonamide through a process known as sulfonamide alkylation. This process involves the reaction of 4-methylbenzenesulfonamide with an alkyl halide in the presence of a base such as sodium hydroxide. The resulting product is 4-MBCA.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-5-10-15-17(13)20-18(24-15)19-16(21)11-6-12-25(22,23)14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVSBYSVCATJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-amino-3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492551.png)
![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B6492588.png)
![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)
![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)